1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine
Description
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine is a tertiary amine derivative featuring a central methanamine core substituted with three 4-nitrophenyl groups: one directly attached to the methane carbon and two as benzyl groups on the nitrogen atom. The compound’s structure is characterized by significant steric bulk and strong electron-withdrawing effects due to the nitro groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
64309-88-2 |
|---|---|
Molecular Formula |
C21H18N4O6 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C21H18N4O6/c26-23(27)19-7-1-16(2-8-19)13-22(14-17-3-9-20(10-4-17)24(28)29)15-18-5-11-21(12-6-18)25(30)31/h1-12H,13-15H2 |
InChI Key |
DOHKIZCCXDAQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(4-nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine typically involves nucleophilic substitution reactions where amine nitrogen is alkylated with 4-nitrobenzyl halides or related electrophilic intermediates. The key challenge is controlling the degree of substitution to achieve the trisubstituted amine without over- or under-alkylation.
Stepwise Alkylation Procedure
A common route involves:
- Starting Material : Benzylamine or methanamine derivatives.
- Electrophile : 4-nitrobenzyl chloride or bromide, which provides the 4-nitrophenylmethyl moiety.
- Reaction Conditions : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under basic conditions (e.g., potassium carbonate or sodium hydride as base).
- Sequential Alkylation : First, the primary amine is monoalkylated to form 1-(4-nitrophenyl)methanamine. Subsequent alkylations introduce the bis(4-nitrophenyl)methyl substituents to yield the target trisubstituted amine.
- Purification : The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.
This method ensures stepwise control over substitution and minimizes side reactions such as overalkylation or polymerization.
Alternative Synthetic Routes
- Reductive Amination : Another approach involves the reductive amination of 4-nitrobenzaldehyde with bis(4-nitrophenyl)methanamine under reducing conditions (e.g., sodium cyanoborohydride). This method allows direct formation of the trisubstituted amine by condensation followed by reduction.
- Schiff Base Intermediate : Formation of Schiff base intermediates with 4-nitrobenzaldehyde and primary amines, followed by reduction to the amine, has been reported in related nitrophenylamine derivatives.
Example Synthesis Procedure (Hypothetical)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Methanamine + 4-nitrobenzyl chloride, K2CO3, DMF, 60°C, 6 h | Monoalkylation to 1-(4-nitrophenyl)methanamine |
| 2 | Product + 4-nitrobenzyl chloride, K2CO3, DMF, 70°C, 8 h | Bisalkylation to N,N-bis[(4-nitrophenyl)methyl] derivative |
| 3 | Purification by silica gel chromatography (eluent: ethyl acetate/hexane) | Isolation of pure trisubstituted amine |
Data Table: Summary of Preparation Parameters and Yields
| Parameter | Value/Condition | Notes |
|---|---|---|
| Solvent | DMF, Acetonitrile | Polar aprotic solvents preferred |
| Base | Potassium carbonate, sodium hydride | Facilitate nucleophilic substitution |
| Temperature | 60–80 °C | Moderate heating to promote reaction |
| Reaction Time | 6–8 hours | Sufficient for complete alkylation |
| Purification Method | Column chromatography, recrystallization | Ensures high purity |
| Typical Yield | 60–75% | Dependent on reaction optimization |
Research Findings and Considerations
- The electron-withdrawing nitro groups on the phenyl rings reduce nucleophilicity of the amine nitrogen, requiring careful optimization of reaction conditions to achieve full substitution.
- Molecular docking studies on related Schiff base ligands derived from nitrophenyl amines indicate potential bioactivity and binding affinity, suggesting the importance of pure, well-characterized compounds for further applications.
- The choice of protecting groups and the order of alkylation can influence the selectivity and yield, as noted in patent literature on related amine syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Nitro, halogen, or other substituted phenyl derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the phenyl rings can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substitution pattern distinguishes it from related nitrophenyl-containing amines. Below is a comparative analysis with key analogs:
N-Methyl-4-nitrobenzylamine (C₈H₁₀N₂O₂)
- Structure : Primary amine with a single 4-nitrophenylmethyl group and a methyl substituent on the nitrogen.
- Molecular Weight : 166.18 g/mol .
- Properties : Lower steric hindrance and higher basicity compared to the target compound. The absence of additional nitrophenyl groups reduces its electron-withdrawing effects, making it more reactive in nucleophilic substitutions.
- Applications : Used as an intermediate in pharmaceuticals (e.g., Rizatriptan synthesis) .
N,N-Dimethyl-1-(4-nitrophenyl)methanamine (C₉H₁₂N₂O₂)
- Structure : Tertiary amine with one 4-nitrophenyl group and two methyl groups on the nitrogen.
- Molecular Weight : 180.2 g/mol .
- Properties : Reduced steric bulk compared to the target compound, enhancing solubility in polar solvents. The methyl groups decrease electron-withdrawing effects, favoring applications in catalysis or ligand design .
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (C₁₆H₁₇N₃O₅)
- Structure : Ethane backbone with two 4-nitrophenyl groups and an ethoxy linker.
- Applications : Functions as a pharmaceutical intermediate; its extended alkyl chain improves lipophilicity, unlike the rigid benzyl groups in the target compound .
1-(4-Methoxyphenyl)-N-methylmethanamine (C₉H₁₃NO)
- Structure : Methanamine with a methoxyphenyl group and a methyl substituent.
- Key Difference : The methoxy group is electron-donating, contrasting sharply with the electron-withdrawing nitro groups in the target compound. This difference significantly alters reactivity in aromatic substitution reactions .
Comparative Data Table
Research Findings and Functional Insights
- Electronic Effects : The three nitro groups in the target compound create a strong electron-deficient environment, reducing basicity and stabilizing negative charges in intermediates. This contrasts with methoxy-substituted analogs, which exhibit electron-donating behavior .
- Steric Hindrance : The bulky 4-nitrophenyl groups limit accessibility to the nitrogen lone pair, reducing its utility in coordination chemistry compared to smaller ligands like N,N-bis(pyrazolylmethyl)amine .
- Synthetic Utility : The compound’s structure makes it a candidate for synthesizing heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) via condensation reactions, similar to methods in and .
Biological Activity
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine, with the CAS number 64309-88-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that may contribute to various pharmacological effects, including anticancer and antibacterial properties. This article aims to synthesize available research findings on the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula: C21H18N4O6
- Molecular Weight: 422.39 g/mol
- Structure: The compound consists of two 4-nitrophenyl groups attached to a central methanamine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine exhibits several biological activities, primarily focusing on its anticancer and antibacterial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, its effectiveness against various cancer cell lines was evaluated, demonstrating notable inhibitory effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| A172 | 5.77 ± 0.96 |
| B16F10 | 5.03 ± 0.69 |
| MDA-MB-231 | 6.02 ± 0.08 |
These results indicate that the compound has a favorable selectivity index (SI), suggesting that it can preferentially inhibit cancer cell proliferation over normal cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly at the S phase .
Case Studies
-
Case Study: Anticancer Efficacy
In a study examining the efficacy of various nitrophenyl derivatives, including 1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine, researchers found that it significantly inhibited the growth of several cancer cell lines with IC50 values lower than those of standard chemotherapeutics like chlorambucil . -
Case Study: Mechanistic Insights
Another study focused on the mechanism of action revealed that treatment with this compound led to increased levels of lactate dehydrogenase (LDH) in treated MCF-7 breast cancer cells compared to controls, indicating cellular damage and potential apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
